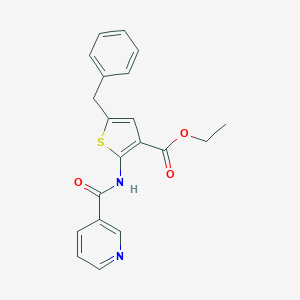
Ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a pyridine-3-carbonylamino group, and an ethyl ester group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst.
Attachment of the Pyridine-3-carbonylamino Group: This step involves the reaction of the thiophene derivative with pyridine-3-carbonyl chloride in the presence of a base to form the desired amide linkage.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.
化学反应分析
Types of Reactions
Ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, Lewis acid catalysts (e.g., aluminum chloride), pyridine-3-carbonyl chloride, bases (e.g., triethylamine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of Ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The pyridine-3-carbonylamino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
- Ethyl 5-benzyl-2-(pyridine-2-carbonylamino)thiophene-3-carboxylate
- Ethyl 5-benzyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate
- Methyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the pyridine-3-carbonylamino group, which can influence its binding affinity and selectivity towards biological targets. The ethyl ester group also contributes to its solubility and reactivity, making it a versatile compound for various applications.
属性
分子式 |
C20H18N2O3S |
|---|---|
分子量 |
366.4g/mol |
IUPAC 名称 |
ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c1-2-25-20(24)17-12-16(11-14-7-4-3-5-8-14)26-19(17)22-18(23)15-9-6-10-21-13-15/h3-10,12-13H,2,11H2,1H3,(H,22,23) |
InChI 键 |
KYTNUFNPZJYWRD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[N-(2-{2-nitrophenoxy}propanoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B451320.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B451323.png)
![4-methoxy-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B451324.png)
![N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B451325.png)
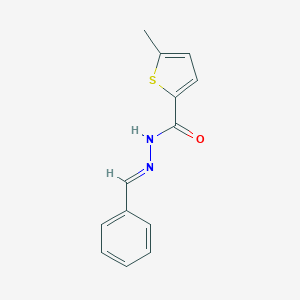
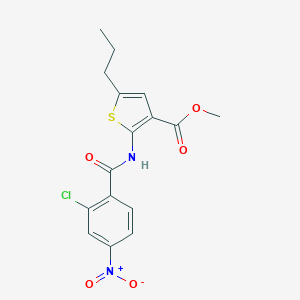
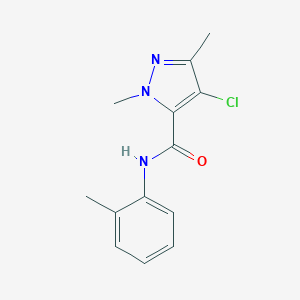
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B451337.png)
![Isopropyl 4-ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B451338.png)
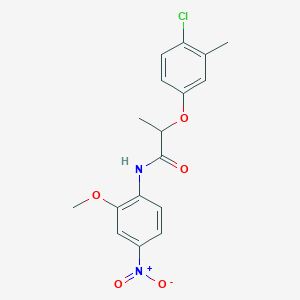
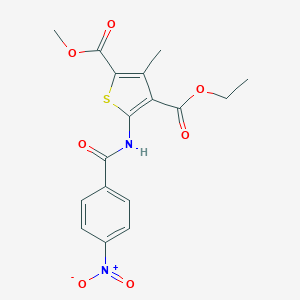
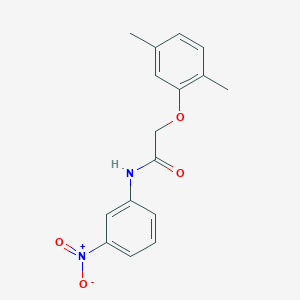
![4-fluoro-N-[4-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B451345.png)
![Ethyl 4-(4-isopropylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B451346.png)
